The Discovery and Characterization of Squalamine Lactate in Squalus acanthias: A Technical Guide
The Discovery and Characterization of Squalamine Lactate in Squalus acanthias: A Technical Guide
Introduction
Discovered in 1993 by Michael Zasloff and colleagues, squalamine is a novel aminosterol antibiotic isolated from the tissues of the dogfish shark, Squalus acanthias.[1][2][3] This discovery was the result of a search for antimicrobial compounds within the innate immune systems of primitive vertebrates.[1] Squalamine represents the first of a new class of natural antibiotics and is characterized by its broad-spectrum activity against bacteria, fungi, and protozoa.[2][4] Beyond its antimicrobial properties, squalamine has demonstrated potent anti-angiogenic, antiviral, and neuroprotective effects, making it a subject of significant interest for drug development.[5][6][7][8] Its unique chemical structure consists of a cationic steroid condensed with spermidine, a feature previously unprecedented in vertebrates.[2] This guide provides an in-depth technical overview of the discovery, characterization, and mechanisms of action of squalamine.
Discovery, Isolation, and Structural Elucidation
The initial isolation of squalamine was conducted from the stomach tissues of the dogfish shark, Squalus acanthias.[2][9] The process involved a multi-step purification protocol to isolate the active antimicrobial compound. The chemical structure of squalamine was subsequently determined using fast atom bombardment mass spectroscopy (FAB-MS) and nuclear magnetic resonance (NMR), revealing a molecular weight of 628 atomic mass units.[10][11] The structure was identified as (24R)-3β-({3-[(3-Aminopropyl)amino]propyl}amino)-7α-hydroxycholestan-24-yl hydrogen sulfate.[1] Following its initial discovery, at least seven other related aminosterols have been isolated from the liver of Squalus acanthias.[12][13] Due to the low natural abundance, a chemical synthesis for squalamine was developed to facilitate further research and clinical studies.[1]
Biological Activities and Mechanisms of Action
Squalamine exhibits a diverse range of biological activities, stemming from its unique amphipathic and cationic nature. This allows it to interact with and modulate the function of biological membranes and associated signaling proteins.
Antimicrobial Activity
Squalamine demonstrates potent, broad-spectrum bactericidal activity against both Gram-positive and Gram-negative bacteria, as well as fungicidal and protozoacidal properties.[2] The mechanism of action differs between bacterial types.[14][15][16]
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Gram-Negative Bacteria: Squalamine disrupts the outer membrane of Gram-negative bacteria through a detergent-like mechanism.[14][16][17] It is believed that the positively charged amino groups of squalamine interact with the negatively charged phosphate groups in the lipopolysaccharide (LPS) structure of the outer membrane, leading to membrane destabilization and increased permeability.[18]
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Gram-Positive Bacteria: In Gram-positive bacteria, squalamine acts by depolarizing the cytoplasmic membrane, leading to a rapid efflux of intracellular ions and subsequent cell death.[14][15][16][17]
Anti-Angiogenic Activity
Squalamine is a potent inhibitor of angiogenesis, the formation of new blood vessels. This activity is mediated by its ability to block the proliferation and migration of endothelial cells induced by various mitogens, including vascular endothelial growth factor (VEGF), basic fibroblast growth factor (bFGF), and platelet-derived growth factor (PDGF).[3][19] The anti-angiogenic mechanism is not fully elucidated but is thought to involve several pathways:
-
Inhibition of the Na+/H+ Exchanger (NHE3): Squalamine can inhibit the activity of the membrane-bound Na+/H+ exchanger, leading to alterations in intracellular pH that can disrupt downstream signaling pathways crucial for cell growth and proliferation.[6][20][21]
-
Interaction with Calmodulin: It is proposed that squalamine may also function as a calmodulin antagonist, further interfering with intracellular signaling cascades.[6][20]
-
Blockade of VEGF-Induced Signaling: Squalamine has been shown to suppress VEGF-induced activation of kinases in vascular endothelial cells, thereby inhibiting tumor-associated angiogenesis.[20]
Antiviral Activity
Squalamine exhibits broad-spectrum antiviral activity against both RNA and DNA enveloped viruses.[8] The proposed mechanism involves squalamine's ability to enter host cells and neutralize the negative electrostatic charge of the inner leaflet of the plasma membrane.[8] This displacement of electrostatically bound host proteins, which are often co-opted by viruses for their replication, renders the cell environment less supportive of the viral life cycle.[1][8]
Neuroprotective Effects
More recent research has highlighted the potential of squalamine in the context of neurodegenerative diseases like Parkinson's. Studies have shown that squalamine can displace alpha-synuclein from neuronal membranes, preventing the formation of toxic aggregates that are a hallmark of the disease.[1][7]
Quantitative Data
The following tables summarize key quantitative data related to the biological activities of squalamine.
| Bacterium | MIC (μg/mL) | Reference |
| Escherichia coli | 2 - 25 | [12][22] |
| Pseudomonas aeruginosa | 2 - 25 | [12][22] |
| Staphylococcus aureus | 2 - 25 | [12] |
| Enterococcus hirae | 2 - 25 | [12] |
| Table 1: Minimum Inhibitory Concentration (MIC) of Squalamine Against Various Bacteria. |
| Mitogen | Inhibition of Rat Brain Endothelial Cell Proliferation | Reference |
| VEGF | 90.4% | [3] |
| bFGF | 89.0% | [3] |
| PDGF | 87.5% | [3] |
| Scatter factor/hepatocyte growth factor | 88.0% | [3] |
| Table 2: Inhibition of Mitogen-Induced Endothelial Cell Proliferation by Squalamine (50 µg/mL). |
Experimental Protocols
Isolation and Purification of Squalamine from Squalus acanthias
The original protocol for the isolation of squalamine involved a series of chromatographic steps to purify the active compound from shark stomach tissue extracts.[11][23]
-
Tissue Extraction: Pulverized, frozen shark stomach tissue is extracted with 60% acetonitrile in water.[9]
-
Size-Exclusion Chromatography: The crude extract is subjected to gel-filtration chromatography (e.g., using a P-30 gel column) to separate molecules based on size.[23] Antimicrobial activity of the fractions is monitored, typically using an assay with E. coli.
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): Active fractions from size-exclusion chromatography are further purified by RP-HPLC on a C18 column.[23]
-
Cation-Exchange HPLC: The fractions showing antimicrobial activity are then subjected to strong cation-exchange HPLC to separate molecules based on their positive charge.[23]
-
Final RP-HPLC Purification: A final purification step using RP-HPLC on a C4 column yields the purified squalamine.[23]
Determination of Minimum Inhibitory Concentration (MIC)
The antimicrobial activity of squalamine is quantified by determining its MIC using the broth microdilution method.[15][18]
-
Bacterial Culture Preparation: A standardized inoculum of the test bacterium is prepared in a suitable broth medium.
-
Serial Dilution of Squalamine: Squalamine is serially diluted in the broth medium in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the bacterial suspension.
-
Incubation: The microtiter plate is incubated under appropriate conditions for the test bacterium.
-
MIC Determination: The MIC is defined as the lowest concentration of squalamine that completely inhibits visible bacterial growth.
Membrane Depolarization Assay
Fluorescence-based assays are used to measure the membrane depolarization effect of squalamine on Gram-positive bacteria.[15][18]
-
Bacterial Suspension Preparation: A suspension of the test bacterium is prepared in a suitable buffer.
-
Addition of Membrane Potential-Sensitive Dye: A fluorescent dye that is sensitive to changes in membrane potential (e.g., DiSC3(5)) is added to the bacterial suspension.
-
Baseline Fluorescence Measurement: The baseline fluorescence is measured using a fluorometer.
-
Addition of Squalamine: Squalamine is added to the bacterial suspension, and the change in fluorescence is monitored over time. An increase in fluorescence indicates membrane depolarization.
Endothelial Cell Proliferation Assay
The anti-angiogenic activity of squalamine can be assessed by its effect on the proliferation of endothelial cells in vitro.[3]
-
Cell Culture: Human umbilical vein endothelial cells (HUVECs) or other suitable endothelial cells are cultured in appropriate growth medium.[3][16]
-
Cell Seeding: The cells are seeded into 96-well plates and allowed to adhere.
-
Treatment: The cells are treated with a mitogen (e.g., VEGF) in the presence or absence of varying concentrations of squalamine.[3][16]
-
Incubation: The plates are incubated for a specified period (e.g., 24-72 hours).
-
Proliferation Assessment: Cell proliferation is quantified using a standard assay, such as the MTT assay or by direct cell counting.
Visualizations
Conclusion
The discovery of squalamine from the dogfish shark Squalus acanthias unveiled a novel class of aminosterol compounds with significant therapeutic potential. Its broad-spectrum antimicrobial activity, coupled with its potent anti-angiogenic, antiviral, and neuroprotective properties, has established squalamine as a valuable lead compound in drug discovery. The multifaceted mechanisms of action, primarily centered around its interaction with biological membranes, continue to be an active area of research. Further investigation into the clinical applications of squalamine and its synthetic analogues holds promise for the development of new treatments for a wide range of diseases, from infectious diseases to cancer and neurodegenerative disorders.
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